molecular formula C10H14N2O3S B14842041 5-Cyclopropoxy-2-ethylpyridine-3-sulfonamide

5-Cyclopropoxy-2-ethylpyridine-3-sulfonamide

Cat. No.: B14842041
M. Wt: 242.30 g/mol
InChI Key: CRAWXPFJPLSVIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-ethylpyridine-3-sulfonamide typically involves the reaction of 5-cyclopropoxy-2-ethylpyridine with a sulfonamide reagent under controlled conditions. One common method is the oxidative coupling of thiols and amines, which has emerged as a highly useful method for synthesizing structurally diverse sulfonamides . This method does not require additional pre-functionalization and de-functionalization steps, streamlining synthetic routes and reducing waste generation .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative coupling reactions using readily available low-cost commodity chemicals such as thiols and amines . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-ethylpyridine-3-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl chlorides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-ethylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their function . This inhibition can lead to various biological effects, such as antibacterial and antiviral activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-2-ethylpyridine-3-sulfonamide is unique due to its specific structural features, such as the cyclopropoxy and ethyl groups attached to the pyridine ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

5-cyclopropyloxy-2-ethylpyridine-3-sulfonamide

InChI

InChI=1S/C10H14N2O3S/c1-2-9-10(16(11,13)14)5-8(6-12-9)15-7-3-4-7/h5-7H,2-4H2,1H3,(H2,11,13,14)

InChI Key

CRAWXPFJPLSVIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)OC2CC2)S(=O)(=O)N

Origin of Product

United States

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